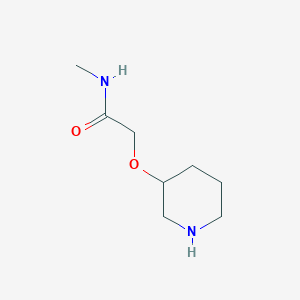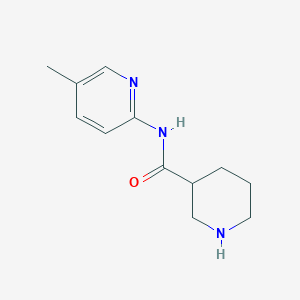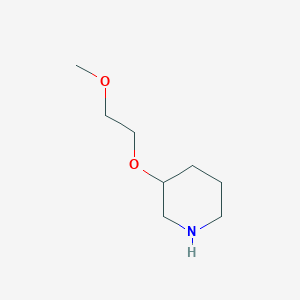![molecular formula C12H14N4 B1420323 N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine CAS No. 1095118-30-1](/img/structure/B1420323.png)
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine
Descripción general
Descripción
“N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” is a chemical compound with the CAS Number: 1095118-30-1. It has a molecular weight of 214.27 and an IUPAC name of N-[4-(1H-1,2,4-triazol-1-yl)benzyl]cyclopropanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties may require additional experimental data.Aplicaciones Científicas De Investigación
Triazole Derivatives and Biological Activities
Triazoles, including 1,2,4-triazole derivatives, have been extensively studied due to their broad spectrum of biological activities. These compounds serve as key scaffolds in drug discovery, with applications extending to antimicrobial, antitumoral, antiviral, and anti-inflammatory agents, among others. The structural versatility of triazoles allows for significant modifications, leading to novel entities with potential therapeutic applications (Ferreira et al., 2013; Kaushik et al., 2019).
Synthesis and Applications
The synthesis of 1,4-disubstituted 1,2,3-triazoles, a closely related category, highlights the relevance of triazole derivatives in various fields, including pharmaceutical chemistry. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, catalyzed by copper(I), is a pivotal reaction in forming these compounds, illustrating the importance of triazoles in synthetic chemistry (Kaushik et al., 2019).
Chemical Inhibitors and Drug Interactions
Triazole derivatives also play a role as chemical inhibitors, impacting the activity of enzymes such as Cytochrome P450 isoforms in human liver microsomes. This interaction is crucial for understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals (Khojasteh et al., 2011).
Therapeutic Potential
The therapeutic potential of triazole derivatives is vast, with ongoing research exploring their use in treating conditions such as epilepsy and other CNS disorders. The versatility of the triazole scaffold allows for the development of compounds with specific pharmacological profiles, suitable for addressing a wide range of medical conditions (Wang & Liu, 2021).
Direcciones Futuras
The future directions for “N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine” and related compounds could involve further exploration of their anticancer properties. The 1,2,4-triazole benzoic acid hybrids, for example, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-5-12(16-9-13-8-15-16)6-2-10(1)7-14-11-3-4-11/h1-2,5-6,8-9,11,14H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXZZAXEPBBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)


![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)